1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group and a benzimidazole moiety modified with a (2-methylphenyl)methyl substituent. The benzimidazole ring is a key pharmacophore known for its ability to interact with biological targets, while the methoxyphenyl group may enhance electronic stability and modulate solubility.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18-7-3-4-8-19(18)16-29-24-10-6-5-9-23(24)27-26(29)20-15-25(30)28(17-20)21-11-13-22(31-2)14-12-21/h3-14,20H,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMFOBZCKPSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole intermediate, followed by its coupling with the pyrrolidinone core. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This includes scaling up the reactions, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazole moiety can be reduced to form a dihydrobenzodiazole derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced benzodiazole compounds, and various substituted aromatic compounds .
Scientific Research Applications
1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following table summarizes key structural and functional differences:
Analysis :
- Lipophilicity : The target compound’s (2-methylphenyl)methyl group increases logP compared to the piperidinylethyl analog, favoring membrane permeability but reducing aqueous solubility.
- Biological Targeting : The piperidinylethyl substituent introduces a basic nitrogen, likely improving interaction with charged residues in kinase active sites, whereas the target compound’s bulky substituent may favor hydrophobic binding pockets .
Functional Analogues (Heterocyclic Derivatives)
Pyridin-2(1H)-one Derivatives () :
- Structure: Feature a pyridinone core instead of pyrrolidinone.
- Activity : Demonstrated antioxidant efficacy (up to 79.05% radical scavenging) and moderate antimicrobial activity.
Pyrazoline Derivatives () :
- Structure : Contain a pyrazoline ring linked to benzothiazole and methoxyphenyl groups.
- Activity : Reported antitumor and antidepressant effects.
- Comparison: The benzimidazole-pyrrolidinone scaffold in the target compound could provide similar π-π stacking interactions but with improved metabolic stability due to reduced ring strain .
Pharmacokinetic and Toxicity Profiles
- Solubility: The target compound’s logP is estimated to be higher than the piperidinylethyl analog (due to aromatic methyl vs.
- Metabolism: Methoxy groups are prone to demethylation via cytochrome P450 enzymes, a liability shared with ’s pyridinone derivatives.
- Toxicity: Bulky aryl groups may increase hepatotoxicity risk, necessitating in vitro screening as performed for pyridinone analogs .
Biological Activity
1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C24H23N3O4S
- Molecular Weight: 449.52 g/mol
- CAS Number: 339100-19-5
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antibacterial Activity
- Preliminary studies indicate that compounds with similar structures exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- The structure-activity relationship (SAR) suggests that the presence of specific functional groups enhances antibacterial efficacy.
-
Enzyme Inhibition
- Compounds in the same class have been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and urinary tract infections, respectively .
- For instance, related compounds demonstrated IC50 values in the low micromolar range for urease inhibition, indicating significant potential for therapeutic applications.
- Cytotoxicity and Anticancer Activity
Case Study 1: Antibacterial Screening
A study synthesized a series of benzodiazole derivatives, including compounds structurally related to the target compound. These derivatives were evaluated for their antibacterial activity against several bacterial strains:
- Results:
Case Study 2: Enzyme Inhibition Assays
Inhibition assays were conducted to evaluate the effectiveness of similar compounds as AChE inhibitors:
- Findings:
The biological activities of the compound are likely mediated through several mechanisms:
- Binding Interactions: The ability to interact with specific amino acid residues in target enzymes (like AChE) is crucial for inhibition.
- Cellular Uptake: Modifications in lipophilicity and molecular size influence cellular uptake and bioavailability.
- Apoptotic Pathways: Induction of apoptosis in cancer cells may involve mitochondrial pathways and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
